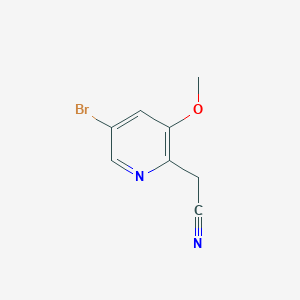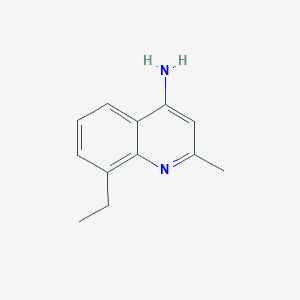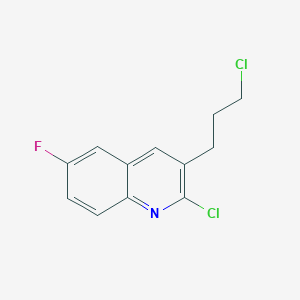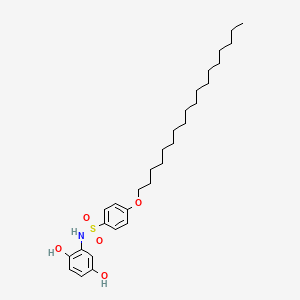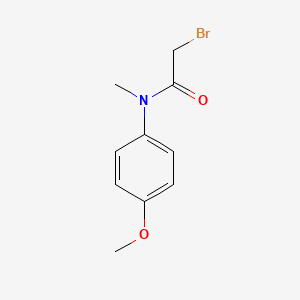
Dodecanal, 12-hydroxy-
Descripción general
Descripción
Dodecanal, 12-hydroxy-: is an organic compound with the chemical formula C12H24O2 It is a colorless liquid that is commonly used in the fragrance industry due to its pleasant odor12-hydroxydodecanal and is a derivative of dodecanal, which is an aldehyde with a long carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Dodecanol: One common method for preparing dodecanal, 12-hydroxy- involves the oxidation of dodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under mild conditions to prevent over-oxidation.
Dehydrogenation of Dodecanol: Another method involves the dehydrogenation of dodecanol in the presence of a catalyst such as copper chromite.
Industrial Production Methods: The industrial production of dodecanal, 12-hydroxy- typically involves the catalytic dehydrogenation of dodecanol. This process is carried out in large reactors where dodecanol is passed over a catalyst bed at elevated temperatures. The resulting product is then purified through distillation to obtain high-purity dodecanal, 12-hydroxy-.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dodecanal, 12-hydroxy- can undergo oxidation reactions to form dodecanoic acid. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to dodecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Dodecanal, 12-hydroxy- can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Dodecanoic acid
Reduction: Dodecanol
Substitution: Various substituted dodecanal derivatives
Aplicaciones Científicas De Investigación
Chemistry: Dodecanal, 12-hydroxy- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, dodecanal, 12-hydroxy- is used as a model compound to study the metabolism of long-chain aldehydes and alcohols. It is also used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .
Industry: In the fragrance industry, dodecanal, 12-hydroxy- is used as a key ingredient in the formulation of perfumes and other scented products. It is valued for its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of dodecanal, 12-hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes catalyze the oxidation of dodecanal, 12-hydroxy- to dodecanoic acid, which can then enter various metabolic pathways .
Comparación Con Compuestos Similares
Dodecanal: A simple aldehyde with the chemical formula C12H24O. It lacks the hydroxyl group present in dodecanal, 12-hydroxy-.
Dodecanol: An alcohol with the chemical formula C12H26O. It can be oxidized to form dodecanal, 12-hydroxy-.
Dodecanoic Acid: A carboxylic acid with the chemical formula C12H24O2. It is the oxidation product of dodecanal, 12-hydroxy-.
Uniqueness: Dodecanal, 12-hydroxy- is unique due to the presence of both an aldehyde and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and industrial applications .
Propiedades
IUPAC Name |
12-hydroxydodecanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11,14H,1-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBXXRNKFGIWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450861 | |
| Record name | Dodecanal, 12-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95855-71-3 | |
| Record name | Dodecanal, 12-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




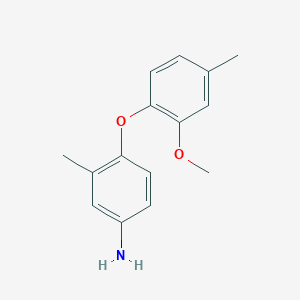
![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)

